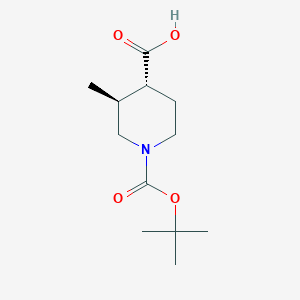
2-Chloro-4-fluoro-1-isothiocyanatobenzene
Vue d'ensemble
Description
2-Chloro-4-fluoro-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-chloro-1-fluoro-4-isothiocyanatobenzene is analogous to that of 3-chloro-4-fluoroaniline. The product is obtained as a light yellow liquid with a yield of 79.8% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-1-isothiocyanatobenzene consists of 7 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
2-Chloro-4-fluoro-1-isothiocyanatobenzene is a light yellow liquid . It has a molecular weight of 187.62 .Applications De Recherche Scientifique
1. Building Blocks for Pharmaceutical Research
2-Chloro-4-fluoro-1-isothiocyanatobenzene can be used to create naphthalene derivatives with unique substituent patterns. These derivatives are valuable as building blocks in pharmaceutical and agricultural research. For instance, the Diels-Alder reaction involving specifically designed arynes and furans facilitates the creation of these naphthalene derivatives, demonstrating potential in drug development and agricultural applications (Masson & Schlosser, 2005).
2. Synthesis of Pesticide Intermediates
This compound is instrumental in synthesizing key intermediates for pesticides, such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate. This process involves a series of reactions, including the Schiemann reaction, oxychlorination, and nitration, demonstrating its importance in the synthesis of agricultural chemicals (Xiao-hua Du et al., 2005).
3. Investigation of Reaction Mechanisms
The compound plays a role in understanding aromatic nucleophilic substitution (SNAr) reactions. Studies exploring the SNAr reactions in various solvents provide insights into reaction rates and mechanisms. This understanding is vital for designing more efficient synthetic routes in organic chemistry (Onyido & Hirst, 1991).
4. Exploring Vibrational Spectra
2-Chloro-4-fluoro-1-isothiocyanatobenzene is used in studies exploring the vibrational spectra of halobenzene cations. These studies provide valuable insights into molecular structures and are essential in fields like spectroscopy and physical chemistry (Kwon et al., 2002).
5. Formation of Meisenheimer Complexes
The formation of Meisenheimer complexes using this compound has been studied. These complexes have applications in various organic syntheses and understanding reaction pathways (Clark et al., 1985).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-fluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFVJADZDGFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373953 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-1-isothiocyanatobenzene | |
CAS RN |
362601-84-1 | |
| Record name | 2-chloro-4-fluoro-1-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)





